molecular formula C10H14ClN3O B15111044 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine

Cat. No.: B15111044
M. Wt: 227.69 g/mol
InChI Key: FEPRORGKSPEDFA-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl group and a furylmethyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of ethylhydrazine with furfural to form an intermediate, which is then cyclized to produce the pyrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole oxides, while reduction produces reduced pyrazole derivatives .

Scientific Research Applications

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10;/h3-6,8,11H,2,7H2,1H3;1H

InChI Key

FEPRORGKSPEDFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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